molecular formula C15H20N2O B2968536 N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2191110-19-5

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No.: B2968536
CAS No.: 2191110-19-5
M. Wt: 244.338
InChI Key: LZBKSPSGPAOXTC-UHFFFAOYSA-N
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Description

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its structural similarity to fentanyl, a potent synthetic opioid. Due to its structural characteristics, this compound has garnered attention in both scientific research and forensic analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide typically involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and reward pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike fentanyl, this compound has an acryloyl group, which may influence its binding affinity and efficacy at opioid receptors .

Properties

IUPAC Name

N-[(1-phenylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-15(18)16-12-13-8-10-17(11-9-13)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBKSPSGPAOXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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